(2-Fluoro-pyridin-4-YL)-acetic acid tert-butyl ester

CAS No.:

Cat. No.: VC17514772

Molecular Formula: C11H14FNO2

Molecular Weight: 211.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H14FNO2 |

|---|---|

| Molecular Weight | 211.23 g/mol |

| IUPAC Name | tert-butyl 2-(2-fluoropyridin-4-yl)acetate |

| Standard InChI | InChI=1S/C11H14FNO2/c1-11(2,3)15-10(14)7-8-4-5-13-9(12)6-8/h4-6H,7H2,1-3H3 |

| Standard InChI Key | YTKKZTNEZHJVHL-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)CC1=CC(=NC=C1)F |

Introduction

Chemical Identity and Structural Analysis

Systematic Nomenclature and Molecular Formula

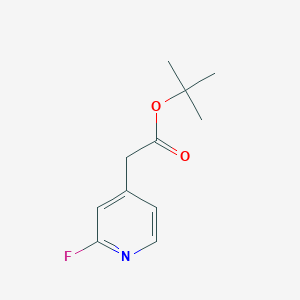

The compound is systematically named tert-butyl 2-(2-fluoropyridin-4-yl)acetate under IUPAC conventions . Its molecular formula is C₁₁H₁₄FNO₂, with a molecular weight of 211.23 g/mol . The structure comprises a pyridine ring substituted with fluorine at the 2-position and an acetic acid tert-butyl ester moiety at the 4-position (Fig. 1).

Table 1: Key Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 1104643-31-3 | |

| Molecular Formula | C₁₁H₁₄FNO₂ | |

| Molecular Weight | 211.23 g/mol | |

| SMILES | O=C(OC(C)(C)C)Cc1ccnc(c1)F |

Synthetic Methodologies

General Synthesis Strategies

The compound is typically synthesized via esterification or Suzuki-Miyaura coupling. A patent (WO2011037947A1) outlines a three-step route for analogous tert-butyl esters involving boronic acid formation, Suzuki coupling, and hydrogenation . For this derivative, a plausible pathway includes:

-

Boronation: Fluoropyridine precursors are treated with bis(pinacolato)diboron under palladium catalysis.

-

Coupling: Reaction with bromo- or chloroacetic acid tert-butyl ester under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃) .

-

Purification: Chromatography or crystallization yields the final product .

Optimization Challenges

-

Regioselectivity: Fluorine’s electron-withdrawing effect necessitates careful control of reaction conditions to avoid undesired substitution .

-

Steric Hindrance: The tert-butyl group may slow coupling kinetics, requiring elevated temperatures or prolonged reaction times .

Physicochemical Properties

Stability and Solubility

The compound is stable under inert storage conditions but may hydrolyze in acidic or basic media due to the ester functionality. Solubility data from analogous esters suggests:

Table 2: Physical Properties

| Property | Value | Source |

|---|---|---|

| Boiling Point | Not reported | |

| Melting Point | Not reported | |

| Density | ~1.1 g/cm³ (estimated) |

Industrial and Pharmaceutical Applications

Role in Drug Intermediate Synthesis

The compound serves as a key intermediate in synthesizing kinase inhibitors and antiviral agents. For example:

-

Anticancer Agents: Fluoropyridine derivatives are leveraged in tyrosine kinase inhibitors targeting EGFR or VEGFR .

-

Antivirals: Structural analogs are incorporated into protease inhibitors for hepatitis C and HIV .

Case Study: Rosuvastatin Intermediate

A related tert-butyl ester (CAS 289042-12-2) is used in synthesizing rosuvastatin, a cholesterol-lowering drug. The compound undergoes Wittig-Horner reactions to form conjugated dienes critical for statin activity .

Future Research Directions

-

Green Synthesis: Developing catalytic methods to reduce Pd waste in coupling reactions.

-

Biological Screening: Evaluating antimicrobial or anticancer activity in novel analogs.

-

Formulation Studies: Enhancing aqueous solubility via prodrug strategies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume